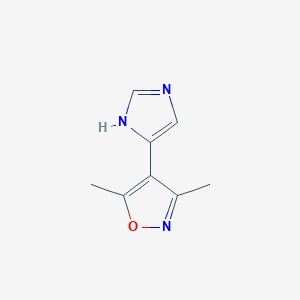
1-Méthylphosphonoylethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(methyl)phosphine oxide: is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a phosphine oxide moiety
Applications De Recherche Scientifique
Ethyl(methyl)phosphine oxide has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Extraction Agents: The compound is employed in the extraction and separation of rare earth elements and actinides due to its strong binding affinity.
Biological Studies: It serves as a model compound in studying the behavior of phosphine oxides in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and coordination complexes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl(methyl)phosphine oxide can be synthesized through several methods, including:
Oxidation of Ethyl(methyl)phosphine: This method involves the oxidation of ethyl(methyl)phosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs under mild conditions and yields the desired phosphine oxide.
Addition of P-H to Unsaturated Compounds: This method involves the addition of a phosphine hydride to an unsaturated compound, followed by oxidation to form the phosphine oxide.
Industrial Production Methods: Industrial production of ethyl(methyl)phosphine oxide often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can undergo substitution reactions where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Higher oxidation state phosphine oxides.
Reduction Products: Ethyl(methyl)phosphine.
Substitution Products: Various substituted phosphine oxides depending on the reagents used
Mécanisme D'action
The mechanism of action of ethyl(methyl)phosphine oxide involves its interaction with various molecular targets:
Coordination Chemistry: The compound acts as a ligand, coordinating with metal centers in catalytic processes.
Oxidation-Reduction Reactions: It participates in redox reactions, either donating or accepting electrons.
Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of phosphoric acid derivatives.
Comparaison Avec Des Composés Similaires
Ethyl(methyl)phosphine oxide can be compared with other similar compounds, such as:
Tri-n-octylphosphine oxide (TOPO): Known for its strong extraction capabilities in the nuclear industry.
Tris(2-ethylhexyl)phosphine oxide (TEHPO): Used in similar extraction processes but with different efficiency and selectivity.
Bis(diphenylphosphino)ethane dioxide (DPPEO): Utilized in the stabilization of peroxides and as a ligand in coordination chemistry
Uniqueness: Ethyl(methyl)phosphine oxide is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications in both academic research and industrial processes.
Propriétés
IUPAC Name |
ethyl-methyl-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OP/c1-3-5(2)4/h3H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDIXALQIJASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OP+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2596343.png)

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2596347.png)
![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2596349.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}benzenesulfonamide](/img/structure/B2596350.png)

![methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2596354.png)
![ethyl N-[4-(2-chloropyridine-4-amido)phenyl]carbamate](/img/structure/B2596355.png)




